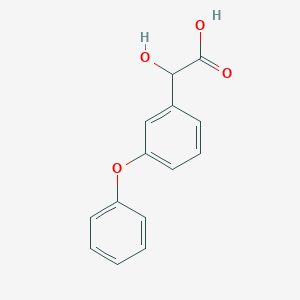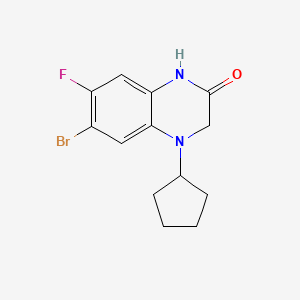
6-Bromo-4-cyclopentyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-cyclopentyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one, also known as ABT-089, is a synthetic compound that belongs to the class of quinoxaline derivatives. It has been extensively studied for its potential use as a cognitive enhancer and treatment for various neurological disorders.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Reactivity
The compound 6-Bromo-4-cyclopentyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one belongs to a class of compounds known for their complex chemical structures and reactivity. These compounds are often characterized by the presence of multiple halogens, which can influence their chemical behavior and potential applications in scientific research. The structure of this compound suggests potential reactivity and interactions due to the presence of bromo and fluoro groups, which could make it a candidate for various chemical transformations and syntheses (Eguchi et al., 2002).
Potential Applications in Antibacterial Research
Compounds with similar structural features have been explored for their antimicrobial properties, particularly as fluoroquinolones. Fluoroquinolones are a group of antibiotics that have been widely studied for their effectiveness against a variety of bacterial infections. The presence of a fluoro group and a quinoxaline backbone in the compound might suggest potential antibacterial properties, making it a subject of interest for developing new antibacterial agents (Senthilkumar et al., 2009).
Role in Synthesis of Fluorinated Compounds
The fluoro group in the compound is of particular interest in the field of organic chemistry, especially in the synthesis of fluorinated organic compounds. Fluorinated compounds are crucial in pharmaceuticals, agrochemicals, and materials science due to their unique properties. Research into the reactivity of fluoro-containing compounds like 6-Bromo-4-cyclopentyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one can provide insights into new synthetic pathways and methods for incorporating fluorine into organic molecules, enhancing their biological activity or physical properties (Charushin et al., 2001).
Photophysical Properties and Material Science Applications
The structural complexity and presence of halogens in the compound suggest potential applications in material science, particularly in the development of fluorophores and other light-emitting materials. Compounds with quinoxaline cores have been investigated for their photophysical properties, which could be harnessed in the design of new materials for optoelectronics, sensing, and imaging (Fischer et al., 2013).
Eigenschaften
IUPAC Name |
6-bromo-4-cyclopentyl-7-fluoro-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrFN2O/c14-9-5-12-11(6-10(9)15)16-13(18)7-17(12)8-3-1-2-4-8/h5-6,8H,1-4,7H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLUNRNEZMARPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC(=O)NC3=CC(=C(C=C32)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-4-cyclopentyl-7-fluoro-1,2,3,4-tetrahydroquinoxalin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

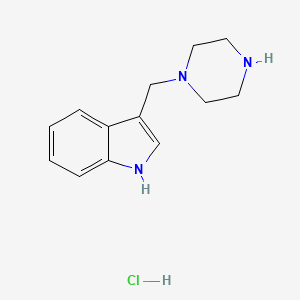
![N-[2-(4-Fluorobenzoyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2887009.png)
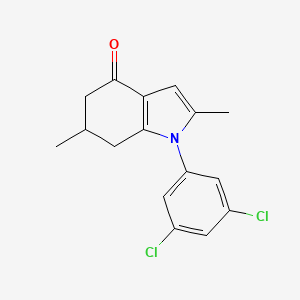
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide](/img/no-structure.png)
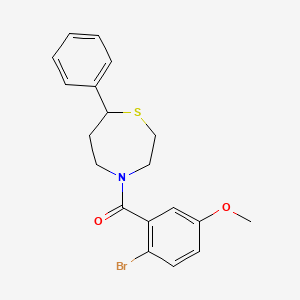
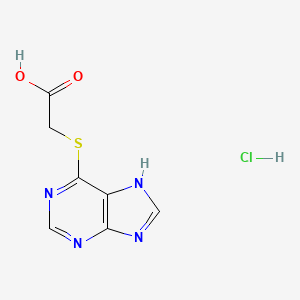
![methyl (2E)-3-[(4-methoxyphenyl)amino]-2-(phenylformamido)prop-2-enoate](/img/structure/B2887019.png)

![N-[2,6-di(1H-pyrrol-1-yl)benzyl]-4-ethylbenzenecarboxamide](/img/structure/B2887022.png)
![Benzo[d]thiazol-6-yl(3-phenylazepan-1-yl)methanone](/img/structure/B2887023.png)

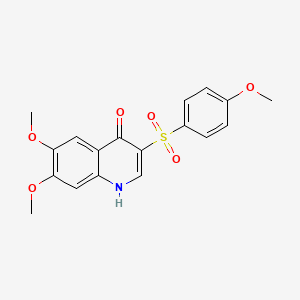
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2887028.png)
